molecular formula C11H13N3O2 B012420 N-Nitrosocystisine CAS No. 104759-77-5

N-Nitrosocystisine

Cat. No. B012420
M. Wt: 219.24 g/mol
InChI Key: VIMLBVWHEGYDNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-nitroso compounds, including analogues to N-Nitrosocystisine, often involves catalytic processes or direct reactions of precursors with nitroso groups. For example, N-heterocyclic carbene (NHC)-catalyzed direct amidation of aldehydes with nitroso compounds has been demonstrated as a powerful method for synthesizing N-arylhydroxamic acids, showing the versatility and efficiency of N-nitroso compound synthesis under catalyzed conditions (Wong et al., 2008).

Molecular Structure Analysis

The molecular structure of N-nitroso compounds, including N-Nitrosocystisine analogues, has been characterized using various spectroscopic techniques. Studies on N-nitroso- and N-nitraminotetrazoles, for example, have provided detailed insights into the molecular structures through vibrational spectroscopy, multinuclear NMR, mass spectrometry, and X-ray diffraction, revealing the structural features that facilitate their chemical behavior and reactivity (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

N-nitroso compounds engage in a variety of chemical reactions, contributing to their diverse chemical properties. The ascorbate-nitrite reaction, for instance, blocks the formation of carcinogenic N-nitroso compounds, showcasing a chemical reaction that can mitigate the potential health risks associated with N-nitroso compounds (Mirvish et al., 1972).

Physical Properties Analysis

The physical properties of N-nitroso compounds, including those similar to N-Nitrosocystisine, are influenced by their molecular structure. Structural features, such as aliphatic chains and heterocyclic frameworks, can affect their physical state, solubility, and stability. For example, the study on aliphatic N-nitrosamines of 7-azabicyclo[2.2.1]heptanes discusses how the structural features facilitate N-NO bond cleavage, which is a key aspect of their physical behavior in chemical processes (Ohwada et al., 2001).

Chemical Properties Analysis

The chemical properties of N-nitroso compounds, including reactivity and mechanisms of reaction, are central to understanding their behavior in various contexts. The catalytic enantioselective Nitroso Diels-Alder reaction, for example, highlights the high reactivity of nitroso compounds in forming cycloadducts, demonstrating their utility in synthetic chemistry for generating complex molecules with high selectivity and efficiency (Maji & Yamamoto, 2015).

Safety And Hazards

N-Nitrosocystisine is light sensitive . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . It is also advised to prevent further leakage or spillage if safe to do so and not to let the product enter drains . Discharge into the environment must be avoided .

Future Directions

While specific future directions for N-Nitrosocystisine were not found in the search results, nitrosamines in general have been the subject of extensive research due to their carcinogenic properties . Future research may focus on understanding the formation of nitrosamines during the manufacturing process of pharmaceutical products and developing strategies to control their presence

properties

IUPAC Name

11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMLBVWHEGYDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389496
Record name N-Nitrosocystisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosocystisine

CAS RN

104759-77-5
Record name N-Nitrosocystisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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